2-(4-Bromophenoxy)propanohydrazide
Overview
Description
The compound 2-(4-Bromophenoxy)propanohydrazide is an intermediate for synthesizing various heterocyclic compounds, including azoles and oxadiazoles. It features a bromophenoxy group and a propanohydrazide moiety, which are relevant in the field of medicinal chemistry for their potential applications in drug development .
Synthesis Analysis
The synthesis of 2-(4-Bromophenoxy)propanohydrazide is not detailed in the provided papers. However, similar compounds have been synthesized through condensation reactions and characterized by spectroscopic methods, suggesting that a similar approach could be used for the synthesis of 2-(4-Bromophenoxy)propanohydrazide . Additionally, palladium-catalyzed reactions have been employed for the arylation of related compounds, which could potentially be applied to the synthesis of 2-(4-Bromophenoxy)propanohydrazide .
Molecular Structure Analysis
The molecular structure of 2-(4-Bromophenoxy)propanohydrazide is characterized by a dihedral angle of 82.81° between the bromophenoxy group and the propanohydrazide moiety. This spatial arrangement is significant as it can influence the compound's reactivity and interaction with biological targets . Other related compounds have been studied using X-ray diffraction, which provides detailed information on molecular geometry and intramolecular interactions .
Chemical Reactions Analysis
While the specific chemical reactions involving 2-(4-Bromophenoxy)propanohydrazide are not discussed, the literature provides insights into the reactivity of similar bromophenol and bromophenoxy compounds. For instance, bromophenols have been found to exhibit radical scavenging activity , and bromophenoxy derivatives have been shown to inhibit urease, an enzyme linked to certain diseases . These findings suggest that 2-(4-Bromophenoxy)propanohydrazide may also participate in biologically relevant chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(4-Bromophenoxy)propanohydrazide, such as solubility, melting point, and stability, are not explicitly mentioned in the provided papers. However, the crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds, which could affect its solubility and melting point . Similar compounds have been analyzed using vibrational spectroscopy and DFT calculations to understand their electronic properties, which can be correlated with their physical and chemical behavior .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
2-(4-Bromophenoxy)propanohydrazide is an important intermediate in the synthesis of various heterocyclic compounds. Its utility in synthesizing azoles, 1,3,4-oxadiazoles, and 2-mercapto-1,3,4-oxadiazoles is highlighted by its ability to form stable crystal structures through intermolecular hydrogen bonds (Akhtar, Rauf, Ebihara, & Hameed, 2009).
Antioxidant and Biofilm Inhibition Activities
Research on benzylidene-2-(4-bromophenoxy)-2-methyl propane hydrazides, derivatives of 2-(4-Bromophenoxy)propanohydrazide, demonstrates significant antioxidant properties. Additionally, these compounds show promising biofilm inhibition activities, particularly against Gram-negative bacterial strains. Their mutagenicity, particularly with chloro group substitution, has also been explored (Sheikh, ZIA-UR-REHMAN, Imran, & Mahmood, 2021).
Antimicrobial Applications
Further derivatization of 2-(4-Bromophenoxy)propanohydrazide leads to compounds with significant antibacterial and antifungal activities. For instance, Schiff bases and thiazolidinone derivatives have been synthesized and shown to possess these antimicrobial properties (Fuloria, Fuloria, & Gupta, 2014).
Estrogenic Activity Studies
In the context of environmental health, the estrogenic potencies of compounds like polybrominated diphenyl ethers and hydroxylated PDBEs, which are structurally related to 2-(4-Bromophenoxy)propanohydrazide, have been evaluated. These studies are crucial for understanding the environmental impact of such brominated compounds on wildlife and humans (Meerts et al., 2001).
Nonlinear Optical Properties
The synthesis of certain hydrazones from 2-(4-Bromophenoxy)propanohydrazide and their nonlinear optical properties have been investigated. These compounds demonstrate potential for optical device applications such as optical limiters and switches (Naseema et al., 2010).
Water Treatment Applications
Investigations into the oxidation of bromophenols, related to 2-(4-Bromophenoxy)propanohydrazide, during water treatment processes reveal insights into the formation of brominated byproducts. These studies are critical for ensuring safe and effective watertreatment methods (Jiang et al., 2014).
Anticancer Research
A novel bromophenol derivative, BOS-102, related to 2-(4-Bromophenoxy)propanohydrazide, has shown significant anticancer activities in studies on human lung cancer cells. This research provides valuable insights into the potential development of new anticancer drugs (Guo et al., 2018).
Cellular Antioxidant Effects
Bromophenols derived from algae, structurally related to 2-(4-Bromophenoxy)propanohydrazide, have demonstrated cellular antioxidant effects. These findings are significant in the context of natural product research and potential therapeutic applications (Olsen et al., 2013).
Mechanisms of Dioxin Formation
Research into the oxidative degradation of bromophenols similar to 2-(4-Bromophenoxy)propanohydrazide provides insights into the mechanisms of dioxin formation. Understanding these processes is critical for environmental protection and pollution control (Evans & Dellinger, 2005).
Synthesis and Characterization for Radiolabelling
The synthesis, characterization, and radiolabelling of derivatives of 2-(4-Bromophenoxy)propanohydrazide have been explored, providing valuable methods for the development of novel radiolabelled compounds (Abbas, Younas, & Feinendegen, 1991).
properties
IUPAC Name |
2-(4-bromophenoxy)propanehydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-6(9(13)12-11)14-8-4-2-7(10)3-5-8/h2-6H,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APNYQCKNAHEZCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)OC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402125 | |
Record name | 2-(4-bromophenoxy)propanohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenoxy)propanohydrazide | |
CAS RN |
325778-59-4 | |
Record name | 2-(4-bromophenoxy)propanohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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